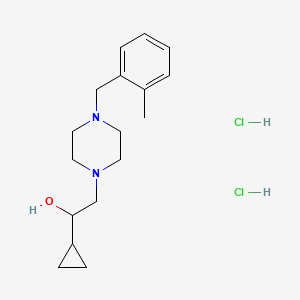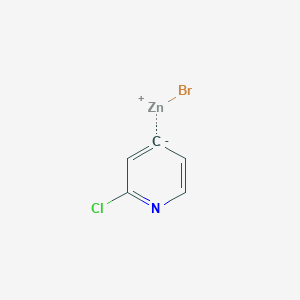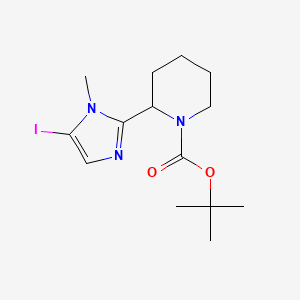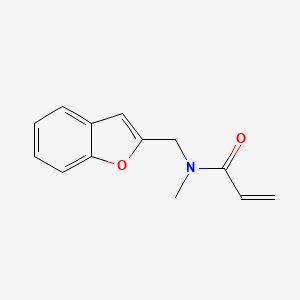![molecular formula C18H18ClN7O2 B2551211 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine CAS No. 1001502-66-4](/img/structure/B2551211.png)
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a pyrimidine core, substituted with a piperazine ring and nitropyrazole moiety, which could be indicative of a molecule designed for biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another related synthesis involved the creation of 6-chloro-2,4-diaminopyrimidines, which were tested as inhibitors of spiroperidol binding, indicating a method for attaching various substituents to the pyrimidine core . Although the exact synthesis of the compound is not detailed, these papers provide insight into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can significantly influence their biological activity. X-ray diffraction and computational methods such as PCILO have been used to analyze the structure of similar compounds . The molecular structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was determined, revealing the conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings . These analyses are crucial for understanding the three-dimensional conformation of the compound, which is essential for its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be explored through their interactions with various reagents. For example, 4-nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to form arylhydrazonals, which can further react to yield various heterocyclic compounds . This suggests that the nitro group in the compound of interest could potentially engage in similar chemical reactions, leading to a diverse range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine involved optimizing the reaction conditions to improve yield, indicating that factors such as temperature and solvent choice can significantly affect the synthesis of such compounds . These properties are important for the compound's solubility, stability, and overall suitability for use as a pharmacological agent.
Scientific Research Applications
Synthesis and Pharmacological Properties
Compounds with structural similarities to the specified chemical have been synthesized and assessed for a wide range of pharmacological properties. For instance, a study on 4-piperazino-5-methylthiopyrimidines highlighted their potential in antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic applications, with specific compounds selected for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).
Antiproliferative Activity Against Cancer Cell Lines
New derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one , were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Notably, certain compounds within this series demonstrated promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Novel Synthetic Pathways
Research into N,N′-bis(5-nitro-6-pyrimidiny;) derivatives of piperazine has developed methodologies for their synthesis, offering pathways for creating dialkylamino derivatives. This work contributes to the broader field of heterocyclic chemistry and its applications in developing pharmacologically active molecules (Makarov et al., 1994).
Antimicrobial and Anticonvulsant Activities
Compounds incorporating piperazine derivatives, such as 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives , have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. This research indicates the therapeutic potential of these compounds in treating infections and convulsions (Aytemir et al., 2004).
Molecular Interactions and Structural Analysis
Studies on compounds such as tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate have provided insights into molecular interactions and structural conformations, contributing to the understanding of how molecular structure affects biological activity (Anthal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c1-13-9-17(22-18(21-13)25-12-16(11-20-25)26(27)28)24-7-5-23(6-8-24)15-4-2-3-14(19)10-15/h2-4,9-12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURULXVRCUSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)
![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)


![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)
